molecular formula C12H8ClN3 B1405863 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile CAS No. 1292317-91-9

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile

Cat. No.: B1405863
CAS No.: 1292317-91-9
M. Wt: 229.66 g/mol
InChI Key: RSTNOZRVRXGYJD-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylpyrimidine and benzonitrile.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the benzonitrile group. This reaction is usually carried out under basic conditions using reagents like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically conducted in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the nitrile group.

    Substitution: The compound can participate in further nucleophilic substitution reactions to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of anticancer and antimicrobial agents.

    Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease progression. For example, it can inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cancer cell growth or microbial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

    4-Chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.

    3-(2-Chloro-4-methylpyrimidin-6-yl)benzonitrile: A closely related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(2-chloro-6-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c1-8-5-11(16-12(13)15-8)10-4-2-3-9(6-10)7-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTNOZRVRXGYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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